molecular formula C18H16F2N4O2 B11284017 N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284017
M. Wt: 358.3 g/mol
InChI Key: MGNDYHOCRIRHJZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: Introduction of the 2,4-difluorophenyl and 2-methoxy-5-methylphenyl groups through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group through the reaction of the triazole derivative with an amine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Specific details would depend on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: Halogen substitution reactions could occur at the difluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antifungal and antibacterial properties.

    Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.

Medicine

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives may inhibit enzymes by binding to their active sites, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C18H16F2N4O2

Molecular Weight

358.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H16F2N4O2/c1-10-4-7-16(26-3)15(8-10)24-11(2)17(22-23-24)18(25)21-14-6-5-12(19)9-13(14)20/h4-9H,1-3H3,(H,21,25)

InChI Key

MGNDYHOCRIRHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)C

Origin of Product

United States

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